Biochemical Potency: Emzadirib Demonstrates 91-Fold Superior Inhibition of RAD51 Strand Exchange Compared to B02
Emzadirib potently inhibits RAD51-mediated DNA strand exchange activity with an IC50 of 0.3 µM . This is significantly more potent than the prototypical RAD51 inhibitor B02, which exhibits an IC50 of 27.4 µM in the same biochemical assay format [1]. The quantified difference represents a 91-fold increase in potency, establishing Emzadirib as a high-resolution tool for probing RAD51 function at sub-micromolar concentrations.
| Evidence Dimension | Inhibition of RAD51-mediated DNA strand exchange activity (IC50) |
|---|---|
| Target Compound Data | 0.3 µM |
| Comparator Or Baseline | B02: 27.4 µM |
| Quantified Difference | 91-fold more potent (0.3 µM vs 27.4 µM) |
| Conditions | Recombinant human RAD51 protein incubated with ssDNA; strand exchange assay in reaction buffer (pH 7.5) |
Why This Matters
This >90-fold potency advantage enables the use of significantly lower compound concentrations in cell-based assays, minimizing off-target effects and improving assay resolution for mechanistic studies.
- [1] Huang, F., et al. (2011). Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening. ACS Chemical Biology, 6(6), 628-635. View Source
